7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane
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Overview
Description
7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is a highly fluorinated compound known for its unique chemical properties. The extensive fluorination imparts exceptional stability, hydrophobicity, and resistance to chemical and thermal degradation. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane typically involves multiple steps, starting with the preparation of the fluorinated heptyl intermediates. These intermediates are then subjected to etherification reactions under controlled conditions to form the final compound. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as distillation and chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane primarily undergoes substitution reactions due to the presence of ether linkages. These reactions can be catalyzed by various reagents, including Lewis acids and bases .
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride (BF3) and aluminum chloride (AlCl3), which act as catalysts to facilitate the substitution process. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the ether linkages .
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced. For example, introducing alkyl groups can result in the formation of alkylated derivatives, which may exhibit different physical and chemical properties compared to the parent compound .
Scientific Research Applications
7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane finds applications in various fields of scientific research:
Mechanism of Action
The mechanism by which 7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane exerts its effects is primarily through its interaction with molecular targets via hydrophobic interactions. The extensive fluorination enhances these interactions, allowing the compound to effectively modulate the activity of target molecules. This mechanism is particularly relevant in its applications in drug delivery and material science .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) carbonate
Uniqueness
Compared to these similar compounds, 7-(Bis((2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy)methoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is unique due to its specific ether linkages, which impart distinct chemical properties. These properties include enhanced hydrophobicity and stability, making it particularly suitable for applications requiring extreme resistance to chemical and thermal degradation .
Properties
CAS No. |
866-03-5 |
---|---|
Molecular Formula |
C22H10F36O3 |
Molecular Weight |
1006.3 g/mol |
IUPAC Name |
7-[bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane |
InChI |
InChI=1S/C22H10F36O3/c23-4(24)11(35,36)17(47,48)20(53,54)14(41,42)8(29,30)1-59-7(60-2-9(31,32)15(43,44)21(55,56)18(49,50)12(37,38)5(25)26)61-3-10(33,34)16(45,46)22(57,58)19(51,52)13(39,40)6(27)28/h4-7H,1-3H2 |
InChI Key |
LBKLNJVDFAZVHX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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